

physical and chemical properties of 2-Cyclopropylthiazole-5-carbaldehyde

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Compound of Interest

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An In-Depth Technical Guide to **2-Cyclopropylthiazole-5-carbaldehyde**

Introduction

2-Cyclopropylthiazole-5-carbaldehyde is a heterocyclic organic compound featuring a thiazole ring substituted with a cyclopropyl group at the 2-position and an aldehyde group at the 5-position. This unique combination of functional groups makes it a valuable and versatile building block in synthetic organic chemistry, particularly within the realm of medicinal chemistry and drug development. The thiazole core is a prominent scaffold in numerous biologically active compounds, and the presence of the reactive aldehyde and the conformationally constrained cyclopropyl group allows for diverse chemical modifications to explore structure-activity relationships (SAR). This guide provides a comprehensive overview of its core physical, chemical, and spectroscopic properties, alongside practical insights into its handling, synthesis, and applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of **2-Cyclopropylthiazole-5-carbaldehyde** are crucial for its application in experimental settings, influencing everything from solvent selection to reaction conditions and storage. These properties are summarized below.

| Property | Value | Source |
|-------------------------|-----------------------------------|---|
| CAS Number | 877385-86-9 | [1] [2] [3] [4] [5] |
| Molecular Formula | C ₇ H ₇ NOS | [1] [3] [5] |
| Molecular Weight | 153.20 g/mol | [1] [3] [5] [6] |
| Appearance | Solid (Yellow to light brown) | [3] |
| Purity | Typically ≥95% | [3] [5] |
| Predicted Density | 1.370 ± 0.06 g/cm ³ | |
| Predicted Boiling Point | 278.5 ± 13.0 °C | [1] |
| Predicted pKa | 1.66 ± 0.10 | [1] |

Below is the chemical structure of the molecule.

Caption: Molecular Structure of **2-Cyclopropylthiazole-5-carbaldehyde**.

Spectroscopic Profile: A Guide to Structural Verification

Confirming the identity and purity of **2-Cyclopropylthiazole-5-carbaldehyde** is typically achieved through a combination of spectroscopic methods. While actual spectra are instrument-dependent, the expected profile for each technique can be predicted based on the molecule's structure.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to be highly characteristic.
 - Aldehyde Proton (-CHO): A singlet in the downfield region (δ 9.5-10.5 ppm). Its significant deshielding is due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group.
 - Thiazole Proton (-CH-): A singlet corresponding to the proton at the C4 position of the thiazole ring, typically appearing in the aromatic region (δ 7.5-8.5 ppm).

- Cyclopropyl Protons (-CH-CH₂-): A complex set of multiplets in the upfield region (δ 0.8-2.5 ppm). The methine proton attached to the thiazole ring will be the most downfield of this group, with the four methylene protons displaying complex splitting patterns due to geminal and cis/trans vicinal coupling.
- ¹³C NMR: The carbon NMR spectrum will corroborate the structure.
 - Carbonyl Carbon (-CHO): A highly deshielded signal around δ 180-190 ppm.
 - Thiazole Carbons: Three distinct signals for the C2, C4, and C5 carbons. The C2 carbon (attached to the cyclopropyl group and nitrogen) and C5 carbon (attached to the aldehyde) will be significantly downfield compared to the C4 carbon.
 - Cyclopropyl Carbons: Signals for the methine and methylene carbons will appear in the upfield region (typically δ 5-20 ppm).
- 2. Infrared (IR) Spectroscopy IR spectroscopy is invaluable for identifying key functional groups.
 - C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹. This is one of the most prominent peaks in the spectrum.
 - C-H Stretch (Aldehyde): Two weak to medium bands are characteristic of the aldehyde C-H bond, typically appearing around 2720 cm⁻¹ and 2820 cm⁻¹.
 - C=N and C=C Stretches (Thiazole Ring): Medium to weak absorption bands in the 1400-1600 cm⁻¹ region are indicative of the thiazole ring system.
 - C-H Stretches (Cyclopropyl and Aromatic): Absorptions just above 3000 cm⁻¹ correspond to the C-H bonds of the thiazole and cyclopropyl rings.
- 3. Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern.
 - Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound (m/z = 153.02).

- Key Fragmentation: Common fragmentation pathways may include the loss of the aldehyde group (-CHO), the cyclopropyl group (-C₃H₅), or cleavage of the thiazole ring, providing further structural confirmation.

The combined use of these techniques provides a robust, self-validating system for the structural elucidation and purity assessment of the compound, a standard workflow in organic synthesis.^{[7][8][9][10]}

Chemical Reactivity and Synthetic Utility

The reactivity of **2-Cyclopropylthiazole-5-carbaldehyde** is dominated by the aldehyde functional group, making it a versatile precursor for a wide range of derivatives.

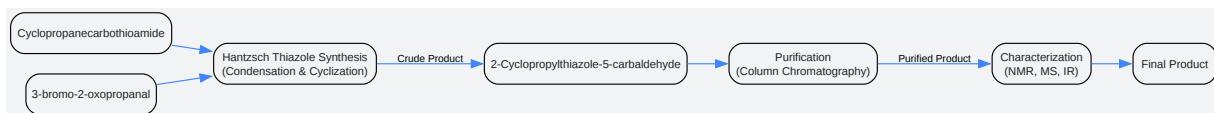
- Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (2-cyclopropylthiazole-5-carboxylic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This acid is a common intermediate for forming amides and esters.
- Reduction: The aldehyde can be selectively reduced to the primary alcohol ((2-cyclopropylthiazol-5-yl)methanol) using mild reducing agents such as sodium borohydride (NaBH₄).
- Reductive Amination: This is a powerful transformation for introducing nitrogen-containing moieties. The aldehyde can react with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form a new C-N bond, yielding substituted amines.
- Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) allows for the conversion of the aldehyde into an alkene, providing a method for carbon-carbon bond formation and chain extension.
- Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel or aldol condensations, with active methylene compounds to create more complex molecular scaffolds.

The thiazole ring itself is relatively stable but can undergo electrophilic substitution, although the electron-withdrawing nature of the aldehyde group deactivates the ring towards this type of

reaction.

Illustrative Synthetic Workflow

While multiple synthetic routes exist for substituted thiazoles, a common and reliable method involves the Hantzsch thiazole synthesis or modifications thereof. A plausible workflow for synthesizing the title compound is outlined below.



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Caption: General workflow for the synthesis and purification of **2-Cyclopropylthiazole-5-carbaldehyde**.

Protocol: Synthesis via Hantzsch Condensation

Causality: This protocol leverages the classic Hantzsch synthesis, where a thioamide reacts with an α -haloketone (or aldehyde) to form the thiazole ring. This is a robust and high-yielding method for constructing this heterocyclic core.

- Reaction Setup: To a solution of cyclopropanecarbothioamide (1.0 eq) in ethanol (EtOH) in a round-bottom flask, add 3-bromo-2-oxopropanal (1.1 eq).
- Condensation: Stir the mixture at room temperature for 1-2 hours to facilitate the initial condensation between the sulfur of the thioamide and the carbonyl carbon of the bromo-aldehyde.
- Cyclization: Gently heat the reaction mixture to reflux (approx. 78 °C for EtOH) for 4-6 hours. This promotes the intramolecular cyclization via nucleophilic attack of the thioamide nitrogen onto the carbon bearing the bromine, followed by dehydration to form the aromatic thiazole ring.

- Work-up: After cooling to room temperature, neutralize the reaction mixture with a mild base such as aqueous sodium bicarbonate (NaHCO_3) solution.
- Extraction: Extract the aqueous mixture three times with an organic solvent like ethyl acetate (EtOAc). The organic layers are combined.
- Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol: Purification by Column Chromatography

Causality: Chromatographic purification is essential to remove unreacted starting materials and reaction byproducts, ensuring the high purity required for subsequent applications, especially in drug discovery where impurities can confound biological data.

- Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
- Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent is chosen based on preliminary TLC analysis to achieve good separation.
- Loading: Carefully load the adsorbed crude product onto the top of the packed column.
- Elution: Elute the column with the chosen solvent system, collecting fractions.
- Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
- Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford **2-Cyclopropylthiazole-5-carbaldehyde** as a purified solid.

Applications in Drug Discovery

The thiazole moiety is a key structural component in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. 2-Amino-thiazole derivatives, for example, are central to the structure of drugs like Dasatinib, an anti-leukemia agent.^[11] The

title compound, **2-Cyclopropylthiazole-5-carbaldehyde**, serves as a strategic intermediate for creating libraries of novel compounds for screening.

- Scaffold for Novel Kinase Inhibitors: The aldehyde can be elaborated into various functional groups (amines, amides, etc.) that can target the hinge region or other binding pockets of protein kinases.
- Bioisosteric Replacement: The cyclopropyl-thiazole unit can be used as a bioisostere for other aromatic or heterocyclic systems, like a phenyl ring, to improve physicochemical properties such as solubility or metabolic stability.
- Fragment-Based Drug Design: As a relatively small and functionalized molecule, it is an ideal fragment for use in fragment-based screening campaigns to identify initial hits against biological targets.

Safety, Handling, and Storage

Proper handling is critical to ensure laboratory safety. Based on data for structurally related compounds, **2-Cyclopropylthiazole-5-carbaldehyde** should be handled with care.

- Hazards: It is potentially harmful if swallowed, in contact with skin, or if inhaled.[6][12][13] It may cause skin, eye, and respiratory irritation.[14][15][16]
- Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[12][14] Handle in a well-ventilated area or a chemical fume hood.[12][14]
- Handling: Avoid breathing dust, fumes, or vapors.[12][15] Wash hands thoroughly after handling.[12][14] Do not eat, drink, or smoke in the work area.[12][13]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] For long-term stability, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1][13]

Conclusion

2-Cyclopropylthiazole-5-carbaldehyde is a high-value chemical intermediate with a rich profile of physical and chemical properties. Its structural features—a stable heterocyclic core, a versatile aldehyde handle, and a rigid cyclopropyl group—make it an attractive starting point for the synthesis of complex molecules. For researchers in medicinal chemistry and materials science, a thorough understanding of its reactivity, spectroscopic signatures, and handling requirements is paramount for leveraging its full synthetic potential.

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